Methods and Technical Details
The synthesis of Arginine-Valine-Tyrosine can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to a growing peptide chain. In SPPS, the amino acids are typically protected by specific chemical groups that prevent unwanted reactions during synthesis. The process involves:
The yield and purity of the synthesized peptide can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Structure and Data
The molecular structure of Arginine-Valine-Tyrosine can be represented as follows:
The three-dimensional structure of this peptide can influence its biological activity significantly. The arrangement of side chains plays a crucial role in determining how it interacts with receptors and enzymes within biological systems.
Reactions and Technical Details
Arginine-Valine-Tyrosine participates in various biochemical reactions, primarily involving enzymatic interactions. For example, it can serve as a substrate for enzymes like renin, which cleaves peptide bonds in angiotensinogen to produce angiotensin I, a precursor to angiotensin II—a key regulator in blood pressure control .
In synthetic applications, this peptide may also undergo modifications through phosphorylation or other chemical alterations to enhance its stability or activity.
Process and Data
The mechanism of action for Arginine-Valine-Tyrosine primarily revolves around its role as a substrate in enzymatic reactions. When interacting with renin, it influences the conversion processes that lead to angiotensin II production. This interaction is critical for maintaining blood pressure homeostasis.
Studies have shown that modifications to this peptide can enhance its binding affinity to receptors involved in cardiovascular regulation . The precise mechanisms often involve conformational changes that facilitate better interaction with target proteins.
Physical and Chemical Properties
These properties are essential for determining how Arginine-Valine-Tyrosine can be utilized in various scientific applications, including drug formulation and biochemical assays.
Scientific Uses
Arginine-Valine-Tyrosine has several notable applications in scientific research:
Arg-Val-Tyr (RVY) constitutes a core structural and functional motif within the angiotensin peptide family, notably spanning positions 2–4 of angiotensin II (Ang II: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) [5] [9]. This tripeptide segment is indispensable for Ang II’s bioactivity, as it facilitates direct engagement with the angiotensin type 1 receptor (AT1R). Biochemical studies reveal that the arginine residue (position 2) provides a cationic guanidinium group for electrostatic interactions with AT1R’s Asp281 residue, while tyrosine (position 4) contributes hydrogen bonding via its phenolic hydroxyl group, stabilizing the receptor-bound conformation [5] [7]. The hydrophobic valine (position 3) supports structural integrity and orientation of adjacent residues.
RVY is proteolytically liberated during angiotensin metabolism, generating the dipeptide Val-Tyr (VY), known as angiotensin-(3–4) [2] [6]. VY retains significant physiological activity, counteracting Ang II’s hypertensive effects by:
Table 1: Key Angiotensin Peptides Containing the RVY Motif
Peptide | Sequence | RVY Position | Function |
---|---|---|---|
Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | 2-4 | Vasoconstriction, aldosterone release, AT1R activation |
Angiotensin-(3–4) | Val-Tyr | 1-2 (as VY) | AT2R-dependent vasodilation, natriuresis, anti-hypertensive actions |
Angiotensin I | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | 2-4 | Precursor to Ang II |
Angiotensin A | Ala-Arg-Val-Tyr-Ile-His-Pro-Phe | 2-4 | Mixed agonist/antagonist activity, interacts with both AT1R and MAS receptors |
The RVY motif exhibits remarkable evolutionary conservation across vertebrates and invertebrates, underscoring its fundamental role in blood pressure and electrolyte homeostasis. In mammals, the RVY sequence is invariant in angiotensinogen across species including humans, rodents, and bovines [9]. Notably, the leech (Erpobdella octoculata) produces an angiotensin II amide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-NH₂), where RVY occupies identical positions [8]. This peptide induces potent diuretic effects in leeches—100-fold stronger than vertebrate Ang II—indicating early functional specialization of the RVY core in osmoregulation [8].
Conservation extends to receptor interactions:
Table 2: Evolutionary Conservation of RVY in Angiotensin Systems
Species | Peptide/Protein | RVY-Containing Sequence | Biological Role |
---|---|---|---|
Homo sapiens | Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | Blood pressure regulation, fluid balance |
Rattus norvegicus | Angiotensinogen | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | Precursor to angiotensins |
Erpobdella octoculata (leech) | Angiotensin II amide | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-NH₂ | Diuresis, osmoregulation |
Danio rerio (zebrafish) | Angiotensinogen | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | Ion transport, renal function |
Xenopus laevis (frog) | Angiotensin II | Asp-Arg-Val-Tyr-Val-His-Pro-Phe | Adapted to amphibian osmoregulation |
Beyond angiotensinogen, proteomic analyses identify RVY in functionally diverse proteins across vertebrates. This motif occurs in:
Frequency analysis in vertebrate proteomes reveals:
Table 3: Occurrence of RVY Motif in Non-Angiotensin Vertebrate Proteins
Protein | Species | Domain/Location | Function | Conservation |
---|---|---|---|---|
Act1 (NF-κB activator) | Homo sapiens | SEFIR domain | TRAF6 binding, IL-17 signaling | Zebrafish to human |
μ-conotoxin GIIIA | Conus magus | Loop 4 | Voltage-gated sodium channel inhibition | Cone snail species |
β-arrestin-1 | Mus musculus | N-terminal domain | GPCR internalization, AT1R/AT2R modulation | Mammals |
Plasma membrane Ca²⁺-ATPase | Rattus norvegicus | Cytosolic loop | Calcium extrusion, inhibited by Ang-(3–4) | Vertebrates |
The pervasive conservation of RVY across phylogenetically distant species and functionally distinct proteins highlights its dual role: as a specific pharmacophore in angiotensin signaling and a versatile interaction module in broader proteomic contexts. This evolutionary plasticity suggests RVY was co-opted early in metazoan evolution for roles in homeostasis and cellular communication [1] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5